

Boc-Orn(Tfa)-OH molecular weight and formula

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Compound of Interest

Compound Name: *Boc-Orn(Tfa)-OH*

Cat. No.: *B8484876*

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Technical Guide: Boc-Orn(Tfa)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N α -Boc-N δ -trifluoroacetyl-L-ornithine, commonly abbreviated as **Boc-Orn(Tfa)-OH**. This document details its chemical properties, applications in peptide synthesis, and relevant experimental protocols.

Core Compound Data

Boc-Orn(Tfa)-OH is a protected amino acid derivative of ornithine, a non-proteinogenic amino acid. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the trifluoroacetyl (Tfa) group protects the delta-amino group. This dual protection scheme is instrumental in controlled, stepwise solid-phase peptide synthesis (SPPS).

Property	Value	Reference
Molecular Weight	328.29 g/mol	[1]
Molecular Formula	C ₁₂ H ₁₉ F ₃ N ₂ O ₅	
CAS Number	63865-89-4	[1]
Synonyms	(S)-2-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroacetamido)pentanoic acid	[1]

Application in Peptide Synthesis

Boc-Orn(Tfa)-OH is a crucial building block in Boc-chemistry based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α -amino function, which can be removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA).^[2]^[3] The Tfa group on the side chain, however, is more stable and requires harsher conditions for removal, thus providing orthogonal protection during peptide chain elongation.

The primary advantage of using Boc-protected amino acids lies in their utility for synthesizing complex or hydrophobic peptides.^[4] The incorporation of ornithine derivatives like **Boc-Orn(Tfa)-OH** can introduce unique structural features into peptides, which is valuable in the design of peptidomimetics and therapeutic peptides.

Experimental Protocols

Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N α -Boc protecting group from the resin-bound peptide.

Materials:

- Peptide-resin with N-terminal **Boc-Orn(Tfa)-OH**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base
- Isopropyl alcohol (IPA)

Procedure:

- Swell the peptide-resin in DCM in a reaction vessel.

- To deprotect the α -amino group, treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.^[2] A short pre-wash of 5 minutes can be beneficial.^[2]
- Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc groups.
- Wash the resin with IPA to shrink the resin and help remove trapped acid.^[2]
- Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved. This step is critical for the subsequent coupling reaction.
- Wash the resin again with DCM to remove excess base. The resin is now ready for the coupling of the next amino acid.

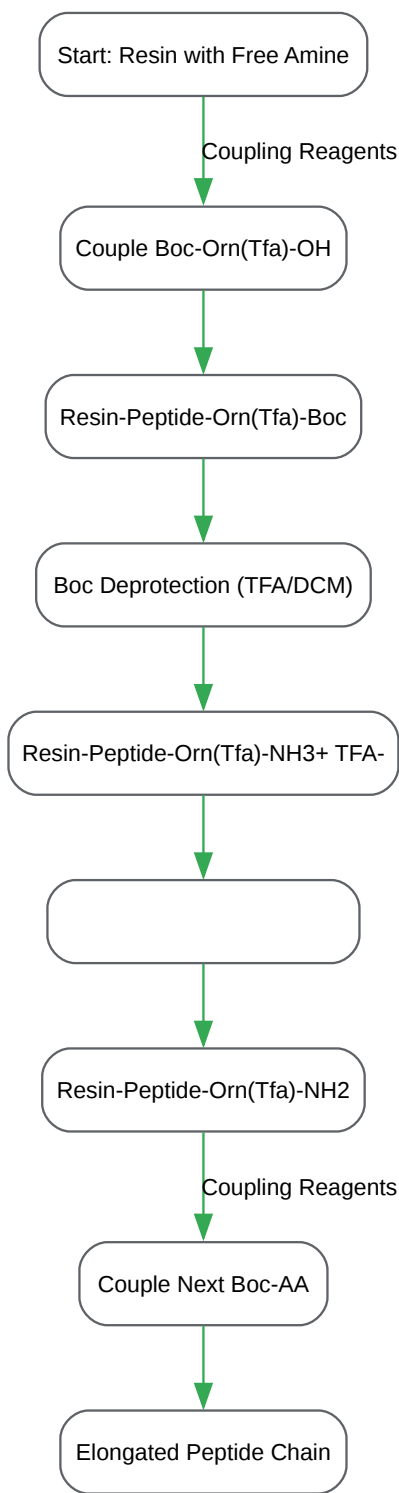
Coupling of the Next Amino Acid

Following the Boc deprotection and neutralization, the next Boc-protected amino acid is coupled to the newly freed N-terminal amine of the ornithine residue. Standard coupling reagents such as HBTU/HOBt or DIC/HOBt can be utilized for this step.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the incorporation of a **Boc-Orn(Tfa)-OH** residue during solid-phase peptide synthesis.

SPPS Cycle for Boc-Orn(Tfa)-OH Incorporation

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Caption: Workflow for incorporating **Boc-Orn(Tfa)-OH** in SPPS.

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